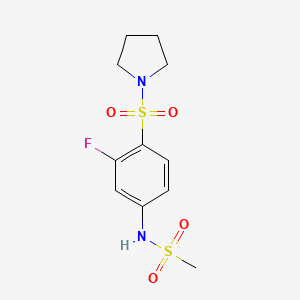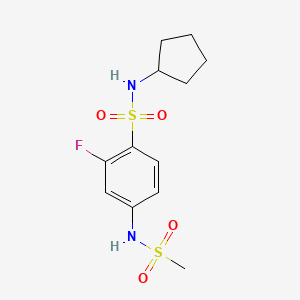
4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide, also known as MP-10, is a synthetic compound that belongs to the class of piperazine derivatives. It has been studied for its potential therapeutic applications in various areas of medicine, including neuroscience and oncology.
Mécanisme D'action
The exact mechanism of action of 4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. It has also been shown to inhibit the reuptake of serotonin and norepinephrine. These actions may contribute to its potential therapeutic effects in various areas of medicine.
Biochemical and Physiological Effects
4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase serotonin and norepinephrine levels in the brain, as well as increase dopamine release in the nucleus accumbens. It has also been shown to reduce the expression of stress-related genes in the hippocampus. In vitro studies have shown that 4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide has antiproliferative effects on cancer cells and can induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide in lab experiments is its selective pharmacological profile, which allows for the investigation of specific receptor systems and pathways. Another advantage is its potential therapeutic applications in various areas of medicine, which may lead to the development of new treatments for diseases. However, one limitation of using 4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide in lab experiments is its complex synthesis method, which may limit its availability and accessibility for researchers.
Orientations Futures
There are several future directions for the study of 4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide. In neuroscience, further research is needed to investigate its potential use in the treatment of depression, anxiety, and addiction. In oncology, further research is needed to investigate its potential use as an anticancer agent. Additionally, further research is needed to investigate its potential use as a radioligand for imaging studies. Overall, the study of 4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide has the potential to lead to the development of new treatments for various diseases and disorders.
Méthodes De Synthèse
The synthesis of 4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide involves the reaction of 1-(3-methoxyphenyl)piperazine with 2-(chloromethyl)tetrahydrofuran in the presence of a base, followed by the addition of 4-(formylamino)-1-methylpiperidine and a subsequent reduction step. The final product is obtained through purification by column chromatography. The synthesis of 4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide has been reported in several scientific publications, including a patent by the original inventors.
Applications De Recherche Scientifique
4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide has been studied for its potential therapeutic applications in various areas of medicine. In neuroscience, it has been investigated for its potential use in the treatment of depression, anxiety, and addiction. In oncology, it has been studied for its potential use as an anticancer agent. 4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide has also been studied for its potential use in the treatment of pulmonary arterial hypertension and as a radioligand for imaging studies.
Propriétés
IUPAC Name |
4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-22-15-5-2-4-14(12-15)19-7-9-20(10-8-19)17(21)18-13-16-6-3-11-23-16/h2,4-5,12,16H,3,6-11,13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSRAEGEZBPLIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1H-indol-3-yl)-2-[[5-(1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-1-one](/img/structure/B7634783.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,5-dimethylpyrazole-3-carboxamide](/img/structure/B7634793.png)
![3-(1,3-Thiazol-4-yl)-1-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7634802.png)

![N-[(2-methylpyrazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine](/img/structure/B7634812.png)
![N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B7634813.png)
![[4-(6-Methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B7634816.png)
![4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol](/img/structure/B7634832.png)

![2-methyl-5-methylsulfonyl-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B7634848.png)
![2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7634852.png)
![N-(4-Acetamidophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B7634863.png)

![2-[3,3-bis(trifluoromethyl)pyrrolidin-1-yl]-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide](/img/structure/B7634877.png)